molecular formula C13H16N2O3 B6970337 N-[1-(furan-3-carbonyl)piperidin-4-yl]prop-2-enamide

N-[1-(furan-3-carbonyl)piperidin-4-yl]prop-2-enamide

Cat. No.: B6970337
M. Wt: 248.28 g/mol
InChI Key: TYUDWGGRJCGDEO-UHFFFAOYSA-N
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Description

N-[1-(furan-3-carbonyl)piperidin-4-yl]prop-2-enamide is a compound that features a furan ring attached to a piperidine moiety, which is further connected to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-carbonyl)piperidin-4-yl]prop-2-enamide typically involves the following steps:

    Formation of the Furan-3-carbonyl Chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

    Nucleophilic Substitution: The furan-3-carbonyl chloride is then reacted with piperidine to form N-(furan-3-carbonyl)piperidine.

    Amidation: Finally, the N-(furan-3-carbonyl)piperidine is reacted with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-carbonyl)piperidin-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[1-(furan-3-carbonyl)piperidin-4-yl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-carbonyl)piperidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperidine moiety are crucial for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acrylfentanyl: A synthetic opioid with a similar piperidine structure but different functional groups.

    Furanylfentanyl: Another fentanyl analogue with a furan ring, used as a potent analgesic.

Uniqueness

N-[1-(furan-3-carbonyl)piperidin-4-yl]prop-2-enamide is unique due to its specific combination of a furan ring and a piperidine moiety connected to a prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(furan-3-carbonyl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-12(16)14-11-3-6-15(7-4-11)13(17)10-5-8-18-9-10/h2,5,8-9,11H,1,3-4,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUDWGGRJCGDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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